molecular formula C7H13ClF3N B2718270 2-(Trifluoromethyl)azepane hydrochloride CAS No. 1227494-16-7

2-(Trifluoromethyl)azepane hydrochloride

Cat. No.: B2718270
CAS No.: 1227494-16-7
M. Wt: 203.63
InChI Key: ZNYAGOHOVJJDSI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)azepane hydrochloride is a chemical compound with the molecular formula C7H12F3N·HCl. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with a trifluoromethyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for the selective preparation of trifluoromethyl-substituted azepane derivatives is through a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This method allows for the formation of the azepane ring with the trifluoromethyl group in a single step, under mild reaction conditions.

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)azepane hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)azepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce derivatives with different functional groups .

Scientific Research Applications

2-(Trifluoromethyl)azepane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)azepane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The azepane ring can act as a scaffold for binding to various receptors and enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound without the trifluoromethyl group.

    2-Methylazepane: A similar compound with a methyl group instead of a trifluoromethyl group.

    2-(Difluoromethyl)azepane: A compound with a difluoromethyl group.

Uniqueness

2-(Trifluoromethyl)azepane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(trifluoromethyl)azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6-4-2-1-3-5-11-6;/h6,11H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYAGOHOVJJDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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